N-Methyl-D-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-D-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-isoleucine typically involves the N-methylation of D-isoleucine. One common method is the alkylation of D-isoleucine using methyl iodide in the presence of a base such as sodium hydroxide. This reaction proceeds under mild conditions and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-D-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound alcohol .
Scientific Research Applications
N-Methyl-D-isoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmission and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-D-isoleucine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing neurotransmission and metabolic processes. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-L-isoleucine
- N-Methyl-D-leucine
- N-Methyl-L-leucine
Uniqueness
N-Methyl-D-isoleucine is unique due to its specific stereochemistry and the presence of the methyl group on the nitrogen atom. This structural feature distinguishes it from other similar compounds and influences its chemical reactivity and biological activity .
Properties
CAS No. |
39554-61-5 |
---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(2R,3R)-3-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
KSPIYJQBLVDRRI-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)NC |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.